molecular formula C11H18ClNO2 B7775356 3,4-Dimethoxybenzenepropanamine hydrochloride CAS No. 5705-54-4

3,4-Dimethoxybenzenepropanamine hydrochloride

Cat. No.: B7775356
CAS No.: 5705-54-4
M. Wt: 231.72 g/mol
InChI Key: OTMANLIKOBIDOQ-UHFFFAOYSA-N
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Description

The compound identified by Cambridge ID 5705544 is a unique chemical entity with significant potential in various scientific fields

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2;/h5-6,8H,3-4,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMANLIKOBIDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416614
Record name AC1NSMIK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5705-54-4
Record name AC1NSMIK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with Cambridge ID 5705544 involves a series of well-defined chemical reactions. The specific synthetic route and reaction conditions are tailored to ensure the purity and yield of the final product. The process typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions: The compound with Cambridge ID 5705544 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and enhancing the compound’s properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce more reduced forms of the compound

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:
3,4-Dimethoxybenzenepropanamine hydrochloride is an analogue of dopamine and has been studied for its potential effects on neurotransmitter systems. It exhibits some activity as a monoamine oxidase inhibitor (MAOI), which can influence mood and cognitive functions by increasing the levels of neurotransmitters such as dopamine and serotonin in the brain .

2. Antidepressant Properties:
Due to its structural similarity to other psychoactive compounds, it has been investigated for antidepressant activity. The modulation of monoamines suggests potential therapeutic effects in treating depression and anxiety disorders .

3. Anticancer Activity:
Research indicates that derivatives of dimethoxybenzene compounds may exhibit anticancer properties by targeting specific biochemical pathways involved in tumor growth and metastasis. This makes them candidates for further development in cancer therapeutics .

Synthetic Applications

1. Building Block in Drug Synthesis:
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been utilized in the development of drugs targeting multiple therapeutic areas including cardiovascular diseases and neurological disorders .

2. Research Tool:
In synthetic organic chemistry, this compound is used as a reagent or building block for creating more complex molecules. Its methoxy groups provide unique reactivity that can be exploited in various chemical transformations .

Case Study 1: Antidepressant Development

A study focused on the synthesis of various phenethylamine derivatives found that modifications to the dimethoxy structure enhanced selective serotonin reuptake inhibition (SSRI) properties. This research highlighted the potential of this compound as a lead compound for developing new antidepressants .

Case Study 2: Anticancer Research

In a recent investigation into anticancer agents, derivatives of 3,4-dimethoxybenzenepropanamine were tested against different cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting a need for further exploration into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of the compound with Cambridge ID 5705544 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, enzymes, or receptors, modulating their activity and triggering downstream signaling cascades. This interaction can lead to various biological responses, depending on the context and target involved.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to the one identified by Cambridge ID 5705544 include other small molecules with comparable chemical structures and properties. These compounds may share similar functional groups, reactivity, and applications.

Uniqueness: What sets the compound with Cambridge ID 5705544 apart from its similar counterparts is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable tool for scientific research and potential therapeutic applications.

Biological Activity

3,4-Dimethoxybenzenepropanamine hydrochloride, also known as (3,4-Dimethoxyphenyl)methylamine hydrochloride, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including interactions with enzymes and receptors, antiproliferative effects, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound is synthesized through reductive amination of 3,4-dimethoxybenzaldehyde with propylamine, followed by conversion to its hydrochloride salt using hydrochloric acid. This synthetic route is significant for producing compounds that may exhibit various biological activities.

Antiproliferative Effects

Research has indicated that this compound exhibits notable antiproliferative activity against cancer cell lines. In a study evaluating the inhibitory effects on HCT-116 (colorectal cancer) cells, several derivatives showed selective activity towards cancerous cells while sparing normal cells like HEK-293. The mechanism of action appears to involve the HSP90 and TRAP1 mediated signaling pathways, which are crucial in cancer cell survival and proliferation .

Interaction with Receptors

The compound has been investigated for its potential interactions with various receptors. Notably, it has shown affinity for the melanin-concentrating hormone receptor (MCH-1), which plays a role in regulating feeding behavior and energy homeostasis. This interaction suggests potential applications in treating obesity and related metabolic disorders .

Case Study 1: Antitumor Activity

A detailed case study highlighted the antitumor effects of this compound in vitro. The compound demonstrated an IC50 value of approximately 100-200 µM against specific B-cell malignancies. Notably, it induced apoptosis in malignant B-cells without adversely affecting normal B-cell viability .

Table 1: Summary of Antiproliferative Activity

Cell LineIC50 (µM)Effect on Normal Cells
HCT-116~100No adverse effect
L3055 (BL)100-200No adverse effect

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of specific signaling pathways.
  • Inhibition of Proliferation : It effectively inhibits cell proliferation by interfering with key regulatory mechanisms within the cell cycle.
  • Receptor Modulation : By interacting with MCH-1 receptors, it may influence metabolic processes and energy balance.

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